molecular formula C13H10F3N5O B1424401 5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine CAS No. 950845-99-5

5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine

Cat. No. B1424401
M. Wt: 309.25 g/mol
InChI Key: JGTMMGWTMNCAJR-UHFFFAOYSA-N
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Description

The compound “5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .


Synthesis Analysis

The trifluoromethyl group can be introduced into compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is a key component of the molecule . The molecule also contains a methoxy group (-OCH3) and an imidazole ring .


Chemical Reactions Analysis

The trifluoromethyl group in the compound can participate in various chemical reactions. It can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The trifluoromethyl group is known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .

Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and characterization of similar compounds, highlighting the methodologies for creating derivatives with potential biological activities. For example, research by Uma et al. (2017) described the synthesis of 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives, showcasing a method that could be applied to similar compounds for exploring their applications Uma et al., 2017.

Biological Activity

Research on similar compounds often investigates their biological activity, including antibacterial and anti-inflammatory properties. For instance, Shankar et al. (2017) synthesized a series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs, finding some derivatives exhibited potent anti-inflammatory and antioxidant activities, suggesting potential research applications in therapeutic development Shankar et al., 2017.

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of similar compounds are of significant interest. A study by Bassyouni et al. (2012) synthesized derivatives evaluated for their antioxidant and antimicrobial activities, revealing that some compounds showed high activity against specific bacterial strains and antioxidant properties, indicating their potential application in addressing microbial resistance and oxidative stress Bassyouni et al., 2012.

Applications in Material Science

In addition to biological activities, the chemical framework of such compounds can be explored for material science applications. Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, enhancing their properties for potential use in medical applications, showcasing the versatility of such chemical structures in developing new materials Aly & El-Mohdy, 2015.

properties

IUPAC Name

5-[5-methoxy-2-(trifluoromethyl)benzimidazol-1-yl]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5O/c1-22-7-2-3-9-8(4-7)20-12(13(14,15)16)21(9)11-6-18-10(17)5-19-11/h2-6H,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTMMGWTMNCAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=N2)C(F)(F)F)C3=NC=C(N=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705350
Record name 5-[5-Methoxy-2-(trifluoromethyl)-1H-benzimidazol-1-yl]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine

CAS RN

950845-99-5
Record name 5-[5-Methoxy-2-(trifluoromethyl)-1H-benzimidazol-1-yl]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 10 mL sealed tube, was placed 1-(5-bromo-pyrazin-2-yl)-5-methoxy-2-trifluoromethyl-1H-benzoimidazole (iv) (150 mg, 0.40 mmol). To this was added Cu2O (30 mg, 0.21 mmol), followed by a saturated solution of NH3 in ethylene glycol (4 ml). The resulting solution was stirred at 70° C. for 3 hours, then diluted with 30 mL of H2O and extracted three times with 20 mL of EtOAc. The organic layers were combined and dried over Na2SO4. Removal of the volatile components under reduced pressure afforded the product 5-(5-methoxy-2-trifluoromethyl-benzoimidazol-1-yl)-pyrazin-2-ylamine (v) (50 mg, yield 40%) as a white solid.
Quantity
150 mg
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
30 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine

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